

A Comprehensive Technical Guide to 2,6-Bis(p-tolyl)pyridine

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Compound of Interest

Compound Name: 2,6-Bis(p-tolyl)pyridine

Cat. No.: B084966

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This technical guide provides an in-depth overview of **2,6-Bis(p-tolyl)pyridine**, a substituted pyridine derivative of interest to researchers and professionals in organic synthesis and drug development. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

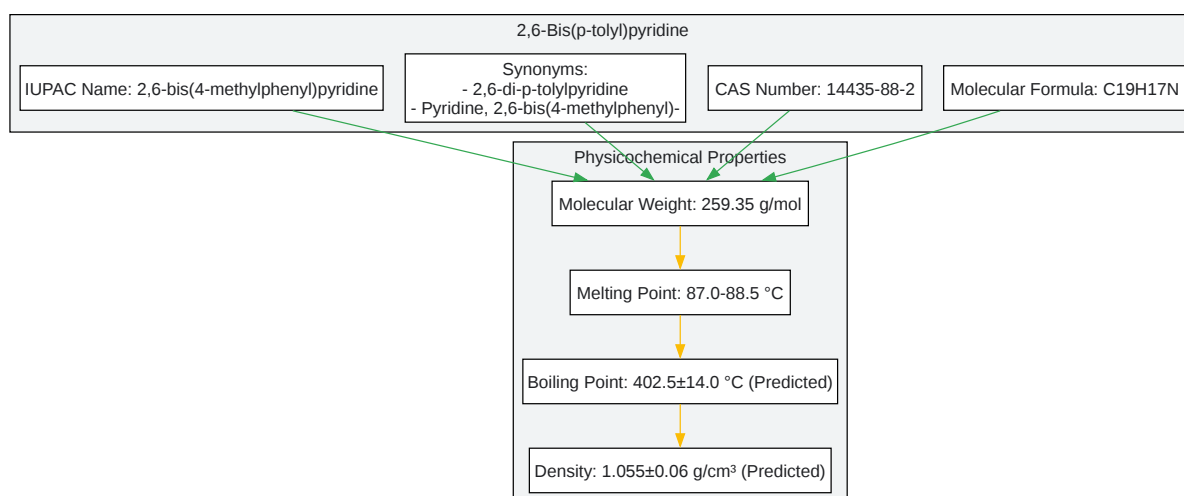
Chemical Identity

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine^[1]

Synonyms:

- 2,6-di-p-tolylpyridine^[2]
- Pyridine, 2,6-bis(4-methylphenyl)-
- 2,6-Bis(4-methylphenyl)pyridine
- Pyridine, 2,6-di-p-tolyl-
- 2,6-di(4-methylphenyl)pyridine

The structural and property information for **2,6-Bis(p-tolyl)pyridine** is summarized in the diagram below.



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Caption: Logical relationship of **2,6-Bis(p-tolyl)pyridine** identifiers and properties.

Physicochemical Data

The following table summarizes the key quantitative properties of **2,6-Bis(p-tolyl)pyridine**.

| Property | Value | Source |
|---------------------------|--------------------------------|-------------------------------|
| Molecular Formula | C19H17N | PubChem[1] |
| Molecular Weight | 259.35 g/mol | PubChem |
| Melting Point | 87.0-88.5 °C | Royal Society of Chemistry[2] |
| Boiling Point (Predicted) | 402.5 ± 14.0 °C | ChemicalBook |
| Density (Predicted) | 1.055 ± 0.06 g/cm ³ | ChemicalBook |
| CAS Number | 14435-88-2 | PubChem[1] |

Experimental Protocol: Synthesis of 2,6-di-p-tolylpyridine

The following protocol describes a method for the synthesis of 2,6-di-p-tolylpyridine.[2]

Materials:

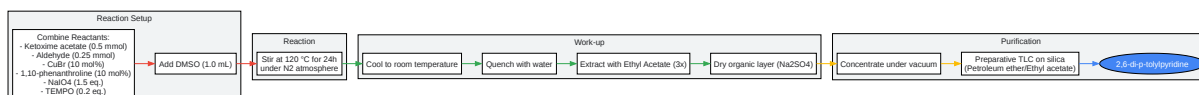
- Ketoxime acetates (starting material 1)
- Aldehydes (starting material 2)
- Copper(I) bromide (CuBr)
- 1,10-phenanthroline
- Sodium periodate (NaIO₄)
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na₂SO₄)

- Petroleum ether (60-90 °C)
- Schlenk tube (25 mL)
- Silica for preparative TLC

Procedure:

- Reaction Setup: In a 25 mL Schlenk tube under a nitrogen atmosphere, combine CuBr (10 mol%), 1,10-phenanthroline (10 mol%), ketoxime acetate (0.5 mmol), aldehyde (0.25 mmol), NaIO₄ (1.0 eq.), another portion of NaIO₄ (0.5 eq.), and TEMPO (0.2 eq.).
- Solvent Addition: Add DMSO (1.0 mL) to the Schlenk tube.
- Reaction Conditions: Close the Schlenk tube and stir the resulting mixture in an oil bath at 120 °C for 24 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction with water.
 - Extract the product with ethyl acetate (3 x 5 mL).
 - Dry the combined organic layers over anhydrous Na₂SO₄.
- Purification:
 - Remove the solvent under vacuum to concentrate the reaction mixture.
 - Purify the residue by preparative thin-layer chromatography (TLC) on silica gel, using a mixture of petroleum ether (60-90 °C) and ethyl acetate as the eluent to obtain the desired product, 2,6-di-p-tolylpyridine.

The following diagram illustrates the experimental workflow for the synthesis of 2,6-di-p-tolylpyridine.



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References

- 1. 2,6-Bis(p-tolyl)pyridine | C₁₉H₁₇N | CID 84435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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